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molecular formula C11H15ClFNO B8020177 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride

4-(3-Fluorophenyl)piperidin-4-ol hydrochloride

Cat. No. B8020177
M. Wt: 231.69 g/mol
InChI Key: MLEWVOCAONMYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994196B2

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (2.19 g) was dissolved in tetrahydrofuran (30 ml) and the mixture was cooled to 0° C. 3-Fluorophenylmagnesiumbromide (Tokyo Chemical Industry CO., LTD., 1M, 13.2 ml) was added and the mixture was stirred for 6 hr. After completion of the reaction, a saturated aqueous ammonium chloride solution was added, and the mixture was extracted three times with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1)). Then, 4N hydrochloric acid-ethyl acetate (10 ml) was added and the mixture was stirred for 3 hr. Diethyl ether was added and the precipitated solid was collected by filtration to give 4-(3-fluorophenyl)piperidin-4-ol hydrochloride (902 mg, yield 35%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
3-Fluorophenylmagnesiumbromide
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)=O)(C)(C)C.[F:15][C:16]1[CH:17]=[C:18]([Mg]Br)[CH:19]=[CH:20][CH:21]=1.[Cl-:24].[NH4+]>O1CCCC1>[ClH:24].[F:15][C:16]1[CH:21]=[C:20]([C:11]2([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:19]=[CH:18][CH:17]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-Fluorophenylmagnesiumbromide
Quantity
13.2 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1))
ADDITION
Type
ADDITION
Details
Then, 4N hydrochloric acid-ethyl acetate (10 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
Diethyl ether was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1)C1(CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 902 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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